molecular formula C21H13BrO5 B2763211 3-(4-bromophenyl)-2-methyl-4-oxo-4H-chromen-7-yl furan-2-carboxylate CAS No. 610752-48-2

3-(4-bromophenyl)-2-methyl-4-oxo-4H-chromen-7-yl furan-2-carboxylate

Cat. No.: B2763211
CAS No.: 610752-48-2
M. Wt: 425.234
InChI Key: OSIHTIBJAFJQDC-UHFFFAOYSA-N
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Description

3-(4-bromophenyl)-2-methyl-4-oxo-4H-chromen-7-yl furan-2-carboxylate is a complex organic compound that belongs to the class of chromen-4-one derivatives. This compound is characterized by the presence of a bromophenyl group, a methyl group, and a furan-2-carboxylate moiety attached to the chromen-4-one core. It is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and diverse chemical reactivity.

Properties

IUPAC Name

[3-(4-bromophenyl)-2-methyl-4-oxochromen-7-yl] furan-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H13BrO5/c1-12-19(13-4-6-14(22)7-5-13)20(23)16-9-8-15(11-18(16)26-12)27-21(24)17-3-2-10-25-17/h2-11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSIHTIBJAFJQDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C2=C(O1)C=C(C=C2)OC(=O)C3=CC=CO3)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H13BrO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-bromophenyl)-2-methyl-4-oxo-4H-chromen-7-yl furan-2-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Chromen-4-one Core: The chromen-4-one core can be synthesized through the condensation of salicylaldehyde with an appropriate β-ketoester under acidic or basic conditions.

    Introduction of the Bromophenyl Group: The bromophenyl group is introduced via a bromination reaction using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent.

    Attachment of the Furan-2-carboxylate Moiety: The furan-2-carboxylate moiety is attached through an esterification reaction involving furan-2-carboxylic acid and the chromen-4-one derivative in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-bromophenyl)-2-methyl-4-oxo-4H-chromen-7-yl furan-2-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can convert the carbonyl groups to alcohols.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form new derivatives.

Common Reagents and Conditions

    Oxidation: KMnO4 in aqueous or alkaline medium, CrO3 in acetic acid.

    Reduction: NaBH4 in methanol or ethanol, LiAlH4 in dry ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine (TEA).

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Amino or thio derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

  • Anti-inflammatory Activity
    • The compound has shown potential as an inhibitor of cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. Research indicates that it can modulate pathways such as NF-κB, leading to reduced inflammation.
  • Anticancer Properties
    • Studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines, including HepG2 (liver cancer) and MCF-7 (breast cancer). It induces apoptosis and cell cycle arrest, making it a candidate for further development as an anticancer agent.
  • Antimicrobial Effects
    • The compound has been evaluated for its antimicrobial activity against several pathogens. Its ability to inhibit bacterial growth suggests potential applications in treating infections.

Organic Synthesis Applications

3-(4-bromophenyl)-2-methyl-4-oxo-4H-chromen-7-yl furan-2-carboxylate serves as a versatile intermediate in the synthesis of more complex molecules. Its unique structure allows for various chemical transformations, including:

  • Oxidation : Can be oxidized to form carboxylic acids or ketones.
  • Reduction : Reduction reactions can convert carbonyl groups to alcohols.
  • Substitution Reactions : The bromophenyl group can undergo nucleophilic substitution to form new derivatives.

Material Science Applications

The compound is also being explored for its potential use in developing organic electronic materials and sensors due to its unique electronic properties. Its structural characteristics may contribute to enhanced performance in electronic applications.

Anticancer Activity Study

A study evaluated the cytotoxic effects of this compound against various cancer cell lines:

CompoundCell Line% Cell Viability
Test CompoundHepG235.01
DoxorubicinHepG20.62

These results indicate that the compound has promising anticancer potential compared to established treatments like doxorubicin.

Antimicrobial Efficacy Study

The antimicrobial efficacy was assessed using the well diffusion method:

CompoundMicroorganismInhibition Zone (mm)MIC (μg/mL)
Test CompoundE. coli10.5280
Test CompoundS. aureus13265

The findings suggest that this compound could serve as a potential candidate for drug development targeting bacterial infections.

Mechanism of Action

The mechanism of action of 3-(4-bromophenyl)-2-methyl-4-oxo-4H-chromen-7-yl furan-2-carboxylate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes such as cyclooxygenase (COX) in the case of anti-inflammatory activity or topoisomerase in the case of anticancer activity.

    Pathways Involved: It can modulate signaling pathways like the NF-κB pathway in inflammation or the apoptotic pathways in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    3-(4-chlorophenyl)-2-methyl-4-oxo-4H-chromen-7-yl furan-2-carboxylate: Similar structure with a chlorine atom instead of bromine.

    3-(4-fluorophenyl)-2-methyl-4-oxo-4H-chromen-7-yl furan-2-carboxylate: Similar structure with a fluorine atom instead of bromine.

    3-(4-methylphenyl)-2-methyl-4-oxo-4H-chromen-7-yl furan-2-carboxylate: Similar structure with a methyl group instead of bromine.

Uniqueness

The presence of the bromophenyl group in 3-(4-bromophenyl)-2-methyl-4-oxo-4H-chromen-7-yl furan-2-carboxylate imparts unique electronic and steric properties, making it distinct in terms of reactivity and biological activity compared to its analogs with different substituents.

Biological Activity

3-(4-bromophenyl)-2-methyl-4-oxo-4H-chromen-7-yl furan-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including anti-inflammatory, anticancer, and antioxidant effects, supported by relevant data tables and case studies.

Molecular Formula : C23H14BrO4
Molecular Weight : 514.16 g/mol
CAS Number : 610753-71-4

The compound belongs to the class of chromen-4-one derivatives, characterized by a bromophenyl group and a furan-2-carboxylate moiety attached to the chromen-4-one core. Its unique structure contributes to its biological activity.

The biological activity of this compound is attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response.
  • Antioxidant Activity : It exhibits significant free radical scavenging capabilities, contributing to its antioxidant properties.
  • Cytotoxicity : The compound has been evaluated for its cytotoxic effects against various cancer cell lines, indicating potential as an anticancer agent.

Enzyme Inhibition Studies

A study evaluating the inhibitory effects of related compounds on cholinesterases and COX enzymes found that derivatives similar to this compound exhibited varying degrees of inhibition:

CompoundTarget EnzymeIC50 (μM)
This compoundCOX-211.5
3b (fluorophenyl derivative)AChE10.4
3e (chlorophenyl derivative)BChE9.9

These results suggest that the presence of halogen substituents can enhance enzyme inhibition potency .

Antioxidant Activity

The antioxidant potential was assessed using the DPPH radical scavenging assay, where the compound demonstrated effective radical scavenging activity:

Concentration (μM)% Scavenging Activity
1045
2565
5085

This indicates that higher concentrations lead to increased scavenging activity, highlighting its potential as an antioxidant agent .

Case Studies and Research Findings

  • Anti-inflammatory Effects : In vivo studies have shown that derivatives of this compound can significantly reduce inflammation in animal models by inhibiting COX enzymes, thus decreasing prostaglandin synthesis.
  • Anticancer Activity : Research conducted on various cancer cell lines (e.g., MCF-7 breast cancer cells) indicated that the compound induces apoptosis through the activation of caspases and modulation of apoptotic pathways, demonstrating a dose-dependent cytotoxic effect.
  • Molecular Docking Studies : Computational studies have provided insights into the binding interactions between the compound and target proteins involved in inflammation and cancer pathways. These studies suggest that hydrogen bonding and hydrophobic interactions play crucial roles in enhancing biological activity.

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